molecular formula C20H25N3O4 B4508406 N~1~-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide

N~1~-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B4508406
M. Wt: 371.4 g/mol
InChI Key: MPWBQYXEIHNPMG-UHFFFAOYSA-N
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Description

N~1~-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalazinone core, which is known for its diverse biological activities.

Scientific Research Applications

N~1~-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide typically involves multiple steps:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the cyclohexenyl ethyl group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexene and ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the final acetamide: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexyl derivatives.

    Substitution: Alkylated acetamides.

Mechanism of Action

The mechanism of action of N1-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-(1-cyclohexenyl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

N~1~-[2-(1-cyclohexenyl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phthalazinone core and dimethoxy groups contribute to its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-16-9-8-15-12-22-23(20(25)18(15)19(16)27-2)13-17(24)21-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWBQYXEIHNPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC3=CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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